7,3'-Dihydroxy-4'-methoxyflavan

Anti-inflammatory Flavonoid glycosides Nitric oxide inhibition

Identifying and quantifying anti-inflammatory flavan glycosides in plant extracts requires an authentic, stereochemically defined aglycone reference. 7,3'-Dihydroxy-4'-methoxyflavan solves this as the exact (2S)-enantiomer core of bioactive glycosides with IC50 16.14-21.52 μM. • HPLC/LC-MS reference for 3'-O- and 7-O-β-D-glucopyranoside derivatives • Chemotaxonomic marker for Broussonetia papyrifera and Zephyranthes ajax • ≥98% HPLC purity; enantioselective synthesis validated

Molecular Formula C16H16O4
Molecular Weight 272.29 g/mol
Cat. No. B597330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,3'-Dihydroxy-4'-methoxyflavan
Molecular FormulaC16H16O4
Molecular Weight272.29 g/mol
Structural Identifiers
InChIInChI=1S/C16H16O4/c1-19-15-7-4-11(8-13(15)18)14-6-3-10-2-5-12(17)9-16(10)20-14/h2,4-5,7-9,14,17-18H,3,6H2,1H3/t14-/m0/s1
InChIKeyKGTOSQKIOMIICT-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





7,3'-Dihydroxy-4'-methoxyflavan: Chemical Identity and Natural Occurrence


7,3'-Dihydroxy-4'-methoxyflavan (CAS 162290-05-3; molecular formula C16H16O4) is a naturally occurring flavan, a subclass of flavonoids characterized by a 2-phenylchroman skeleton lacking the C4 carbonyl group present in flavones and flavanones . It belongs to the class of 4'-O-methylated flavonoids, defined by the presence of a methoxy group at the C4' position of the flavonoid backbone [1]. The compound has been isolated from the branches of Broussonetia papyrifera (paper mulberry, Moraceae) and from the rhizomes of Zephyranthes ajax Hort. (Amaryllidaceae), as well as from Dracaena species [2][3]. The compound exists as an enantiomeric pair, with the (2S)-enantiomer being the naturally occurring form [4].

Why Generic Flavan Substitution Fails: The Critical Role of 7,3'-Dihydroxy-4'-methoxyflavan's Substitution Pattern


Substitution of 7,3'-dihydroxy-4'-methoxyflavan with generic flavans or even closely related positional isomers is not scientifically valid due to the precise hydroxyl and methoxy substitution pattern that governs both chemical reactivity and biological recognition. The combination of hydroxyl groups at the C7 (A-ring) and C3' (B-ring) positions, along with a methoxy group at the C4' (B-ring) position, creates a unique hydrogen-bonding donor-acceptor profile and lipophilicity balance [1]. This specific arrangement is critical: the (2S)-7,3'-dihydroxy-4'-methoxyflavan core serves as the aglycone scaffold for bioactive glycosides with established anti-inflammatory activity (IC50 = 16.14 μM and 21.52 μM) [2], while its structural isomer 7,4'-dihydroxy-3'-methoxyflavan exhibits a distinct substitution pattern that necessitates separate synthetic routes and may result in divergent biological profiles [3]. Even a single positional shift in methoxy or hydroxyl placement alters molecular recognition by enzymes, transporters, and cellular targets—rendering generic flavan substitution inadequate for applications requiring defined structure-activity relationships or analytical reference standardization [4].

7,3'-Dihydroxy-4'-methoxyflavan Quantitative Differentiation Evidence


Anti-inflammatory Activity of 7,3'-Dihydroxy-4'-methoxyflavan Glycosides vs. Structurally Related Flavans in LPS-Stimulated RAW264.7 Macrophages

The (2S)-7,3'-dihydroxy-4'-methoxyflavan scaffold is the aglycone core of two glycosides that demonstrate quantifiable anti-inflammatory activity. In an LPS-induced NO production assay using RAW264.7 mouse macrophages, (2S)-7,3'-dihydroxy-4'-methoxyflavan 3'-O-β-D-glucopyranoside exhibited an IC50 of 16.14 μM, while (2S)-7,3'-dihydroxy-4'-methoxyflavan 7-O-β-D-glucopyranoside exhibited an IC50 of 21.52 μM [1]. In the same study, the related flavan (2R,3R)-7-methoxyflavan-3-ol showed an IC50 of 17.34 μM, providing a direct intra-study comparator with a distinct hydroxylation pattern at C3 (3-ol) versus C3' on the target scaffold [1].

Anti-inflammatory Flavonoid glycosides Nitric oxide inhibition

Synthetic Accessibility: Total Synthesis and Enantioselective Route Availability for 7,3'-Dihydroxy-4'-methoxyflavan

7,3'-Dihydroxy-4'-methoxyflavan is among the limited subset of naturally occurring flavans for which both racemic total synthesis and enantioselective synthetic routes have been established and published. The first total synthesis of (±)-7,3'-dihydroxy-4'-methoxyflavan was reported alongside its positional isomers (±)-7,4'-dihydroxy-3'-methoxyflavan and (±)-7,4'-dihydroxyflavan, enabling comparative synthetic yields and intermediate characterization [1]. Subsequently, a concise and highly enantioselective synthesis of the natural (2S)-7,3'-dihydroxy-4'-methoxyflavan was reported for the first time, employing an asymmetric transfer hydrogenation/deoxygenation cascade with kinetic resolution from a racemic flavanone precursor [2]. This dual availability—both racemic and stereochemically pure—distinguishes this compound from many related flavans that lack published enantioselective routes.

Total synthesis Enantioselective synthesis Flavan chemistry

Natural Occurrence Profile: Distinct Botanical Source Distribution Relative to Structurally Related Flavans

7,3'-Dihydroxy-4'-methoxyflavan has been isolated and structurally characterized from Broussonetia papyrifera (Moraceae) and Zephyranthes ajax Hort. (Amaryllidaceae), establishing a defined natural product provenance [1][2]. In the Zephyranthes ajax rhizome study, the compound was co-isolated alongside seven other flavonoids, including the closely related analog 7,4'-dihydroxyflavan (which lacks the 3'-hydroxy and 4'-methoxy substitution) [2]. This co-occurrence in the same plant matrix provides a natural comparative context: the presence of the additional 3'-hydroxy and 4'-methoxy groups in the target compound confers distinct chromatographic behavior and spectroscopic signatures relative to the simpler 7,4'-dihydroxyflavan analog [2]. In contrast, the regioisomer 7-hydroxy-4'-methoxyflavan (lacking the 3'-hydroxy group) is reported from different botanical sources including Dracaena cochinchinensis and Imperata cylindrica, suggesting divergent biosynthetic pathways or ecological roles [3].

Phytochemistry Natural product isolation Chemotaxonomy

Physicochemical Differentiation: Calculated Exact Mass and Topological Polar Surface Area vs. Positional Isomers

The exact substitution pattern of 7,3'-dihydroxy-4'-methoxyflavan yields computable physicochemical parameters that differentiate it from positional isomers with identical molecular formulas. The compound has a calculated exact mass of 272.10486 g/mol and a topological polar surface area (TPSA) of 58.90 Ų [1][2]. These values are identical at the molecular formula level (C16H16O4) to its regioisomer 7,4'-dihydroxy-3'-methoxyflavan, yet the two compounds exhibit different chromatographic retention behavior and spectroscopic NMR signatures due to the altered hydrogen-bonding environment created by the positional shift of the methoxy and hydroxyl groups [3]. The TPSA of 58.90 Ų falls within a range that suggests moderate membrane permeability potential, but the precise value is determined by the specific arrangement of polar groups and serves as a computational fingerprint for differentiating this compound from other 4'-O-methylated flavonoids with different substitution patterns [2].

Physicochemical properties Computational chemistry Molecular descriptors

7,3'-Dihydroxy-4'-methoxyflavan Application Scenarios Based on Quantitative Evidence


Reference Standard for Anti-inflammatory Flavan Glycoside Research and Analytical Method Development

Procure 7,3'-dihydroxy-4'-methoxyflavan as an authentic reference standard for the identification and quantification of its bioactive glycoside derivatives in plant extracts and pharmacological studies. The compound serves as the aglycone core for glycosides with established anti-inflammatory activity, including (2S)-7,3'-dihydroxy-4'-methoxyflavan 3'-O-β-D-glucopyranoside (IC50 = 16.14 μM) and (2S)-7,3'-dihydroxy-4'-methoxyflavan 7-O-β-D-glucopyranoside (IC50 = 21.52 μM) in LPS-stimulated RAW264.7 macrophages [1]. Use the pure aglycone as a chromatographic and mass spectrometric reference to validate analytical methods (HPLC, LC-MS) for detecting these glycosides in complex botanical matrices or biological samples, ensuring accurate peak identification and quantification.

Synthetic Precursor for Enantioselective Flavan Derivative Synthesis

Utilize 7,3'-dihydroxy-4'-methoxyflavan as a starting material or reference standard in the development of enantioselective synthetic routes to flavan natural products. The availability of both racemic total synthesis methodology and a published enantioselective route yielding the (2S)-enantiomer via an asymmetric transfer hydrogenation/deoxygenation cascade [1][2] makes this compound a validated benchmark for optimizing stereoselective flavan synthesis. This scenario is particularly relevant for medicinal chemistry programs requiring defined stereochemistry for structure-activity relationship (SAR) studies, where the (2S)-enantiomer represents the naturally occurring bioactive form.

Quality Control Marker for Broussonetia papyrifera and Zephyranthes ajax Botanical Extracts

Employ 7,3'-dihydroxy-4'-methoxyflavan as a phytochemical marker compound for the standardization and quality control of extracts derived from Broussonetia papyrifera (paper mulberry) and Zephyranthes ajax [1][2]. The compound's documented isolation from these specific botanical sources, along with its co-occurrence with 7,4'-dihydroxyflavan in Z. ajax rhizomes, provides a traceable chemotaxonomic signature [2]. Procurement of the pure reference standard enables accurate quantification in raw materials and finished products, supporting regulatory compliance and batch-to-batch consistency for nutraceutical, cosmetic, or traditional medicine applications involving these plant species.

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